molecular formula C7H9ClFNO B112717 o-(4-Fluorobenzyl)hydroxylamine hydrochloride CAS No. 51572-89-5

o-(4-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No. B112717
CAS RN: 51572-89-5
M. Wt: 177.6 g/mol
InChI Key: YZNDOVGYWWHJBB-UHFFFAOYSA-N
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Description

“o-(4-Fluorobenzyl)hydroxylamine hydrochloride” is a chemical compound with the molecular formula C7H9ClFNO . It has a molecular weight of 177.60 g/mol . The IUPAC name for this compound is "O - [(4-fluorophenyl)methyl]hydroxylamine;hydrochloride" .


Molecular Structure Analysis

The InChI code for “o-(4-Fluorobenzyl)hydroxylamine hydrochloride” is “1S/C7H8FNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H” and the InChIKey is "YZNDOVGYWWHJBB-UHFFFAOYSA-N" . The Canonical SMILES for this compound is "C1=CC(=CC=C1CON)F.Cl" .


Physical And Chemical Properties Analysis

“o-(4-Fluorobenzyl)hydroxylamine hydrochloride” has a molecular weight of 177.60 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of this compound is 177.0356698 g/mol .

Scientific Research Applications

1. Analytical Chemistry Applications

o-(4-Fluorobenzyl)hydroxylamine hydrochloride has been utilized in analytical chemistry, particularly in the analysis of lipid peroxidation products. For example, it's used in gas chromatography-mass spectrometry (GC-MS) for the analysis of secondary lipid peroxidation products, improving the extraction efficiency of 4-hydroxyalkenals in biological systems (van Kuijk, Thomas, Stephens, & Dratz, 1990).

2. Organic Synthesis

In organic chemistry, this compound serves as a key reagent in synthesizing various novel compounds, like those involved in the synthesis of benzimidazole derivatives (Hida, Beney, Robert, & Luu-Duc, 1995) and isoxazole derivatives (Maheta, Patel, & Naliapara, 2012).

3. Environmental Chemistry

Its application extends to environmental chemistry, where it's used in studying photo-oxidation processes. For instance, it assists in quantifying unsaturated 1,4-dicarbonyl products in the photo-oxidation of furan and its derivatives, highlighting its environmental implications (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

4. Pharmacological Research

In pharmacology, derivatives of o-(4-Fluorobenzyl)hydroxylamine hydrochloride have been synthesized and evaluated as potential antimalarial agents, showcasing its relevance in the development of new therapeutic agents (Andriamanantena et al., 1991).

5. Biochemical Studies

The compound is also significant in biochemical studies. For instance, it's used in the inhibition studies of enzymes like histidine decarboxylase, where its derivatives act as competitive inhibitors (Leinweber, 1968).

Safety And Hazards

The safety information for “o-(4-Fluorobenzyl)hydroxylamine hydrochloride” indicates that it is dangerous . The hazard statements include H228, H315, and H319 . Precautionary statements include P240, P210, P264, P280, P370+P378, and P337+P313 .

properties

IUPAC Name

O-[(4-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNDOVGYWWHJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-(4-Fluorobenzyl)hydroxylamine hydrochloride

CAS RN

51572-89-5
Record name Hydroxylamine, O-[(4-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51572-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 51572-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WP Malachowski, M Winters, JB DuHadaway… - European journal of …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by pathological immune …
Number of citations: 37 www.sciencedirect.com
F Ren, Y Zhong, X Mai, YJ Liao, C Liu… - Chemical and …, 2014 - jstage.jst.go.jp
A series of novel benzyloxyurea derivatives was designed, synthesized by substituting different benzyls or phenyls on N, N′-positions of the hydroxyurea (HU). These target …
Number of citations: 8 www.jstage.jst.go.jp
M Scortichini, RM Idris, S Moschütz… - Journal of Medicinal …, 2022 - ACS Publications
We recently reported N 4 -substituted 3-methylcytidine-5′-α,β-methylenediphosphates as CD73 inhibitors, potentially useful in cancer immunotherapy. We now expand the structure–…
Number of citations: 5 pubs.acs.org

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